

# Technical Support Center: Formulation of Low-Dose Formoterol Suspension pMDIs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Formoterol hemifumarate hydrate |           |
| Cat. No.:            | B15616677                       | Get Quote |

Welcome to the technical support center for the formulation of low-dose formoterol in suspension-based pressurized metered-dose inhalers (pMDIs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

### **Troubleshooting Guide**

This section addresses specific issues that may be encountered during the formulation of low-dose formoterol suspension pMDIs.

Question: Why am I observing poor dose content uniformity (DCU) in my formoterol suspension pMDI throughout the canister's life?

#### Answer:

Poor dose content uniformity is a frequent and critical challenge in low-dose formoterol suspension pMDIs. The low concentration of the active pharmaceutical ingredient (API) makes it difficult to achieve a consistent dose with each actuation. Several factors can contribute to this issue:

Inadequate Suspension Stability: Formoterol particles may either sediment or cream (float)
 depending on the density difference with the propellant.[1] This leads to a non-uniform

### Troubleshooting & Optimization





distribution of the drug within the canister. Shaking the pMDI is crucial to redisperse the drug, but the suspension may not remain stable long enough for consistent dosing.[1]

- Particle Agglomeration: Formoterol particles can aggregate, leading to larger, less respirable
  particles and inconsistent dosing. This can be exacerbated by the manufacturing process
  and storage conditions.
- Adhesion to Canister Walls: The low dose of formoterol means that even minor adhesion of drug particles to the internal surfaces of the canister can significantly impact the delivered dose.
- Valve Inefficiency: The metering valve may not function optimally with the specific formulation, leading to inconsistent dose delivery.

### **Troubleshooting Steps:**

- · Optimize the Suspension System:
  - Surfactants/Suspending Agents: Incorporate a suitable surfactant (e.g., oleic acid, sorbitan trioleate) or a suspending agent to improve the physical stability of the suspension.
  - Co-solvent: The addition of a co-solvent like ethanol can modify the propellant's properties
    and enhance the solubility of surfactants, but it can also increase the risk of Ostwald
    ripening if the drug has some solubility.[3]
  - Bulking Agents: Consider using a bulking agent, such as submicron lactose, to increase the total solid content in the formulation. This can improve the consistency of low-dose delivery.[4]

### • Control Particle Size:

- Ensure the micronized formoterol has a well-controlled particle size distribution (PSD). A narrow PSD helps in maintaining suspension stability and improves lung deposition.
- Investigate different micronization techniques to achieve the desired particle characteristics.
- Evaluate Canister and Valve Compatibility:



- Test different types of canisters, including those with protective coatings (e.g., epoxyphenolic polymer), to minimize drug adhesion.[5]
- Ensure the valve materials are compatible with the formulation and that the metering volume is appropriate and consistent.
- Refine Manufacturing Process:
  - Control humidity during manufacturing, as formoterol is moisture-sensitive.
  - Optimize the agitation process during filling to ensure a homogenous suspension.

Question: My formoterol pMDI formulation shows significant chemical degradation upon storage. What are the likely causes and how can I improve stability?

#### Answer:

Formoterol is known to be sensitive to chemical degradation, particularly in the presence of moisture and certain excipients.[4][6] Solution-based pMDIs often show greater chemical degradation compared to suspension formulations.[4]

#### Potential Causes of Degradation:

- Moisture Content: Formoterol is susceptible to hydrolytic degradation. Moisture can be introduced during manufacturing or through ingress during storage.
- Oxidation: As a phenylalkylamino derivative, formoterol is prone to oxidative degradation.
- Interaction with Excipients: Some excipients or impurities within them can catalyze the degradation of formoterol.
- pH of the Formulation: The micro-environment pH can influence the rate of degradation.

#### **Troubleshooting Steps:**

- Control Moisture:
  - Implement stringent humidity control during all stages of manufacturing and packaging.



- Use desiccants in the secondary packaging if necessary.
- Select canister and valve components with low moisture permeability.
- Minimize Oxidation:
  - Consider purging the formulation with an inert gas like nitrogen during manufacturing to displace oxygen.
  - Evaluate the addition of an antioxidant, ensuring its compatibility with the formulation and regulatory acceptance.
- · Excipient Selection and Purity:
  - Use high-purity excipients with low levels of reactive impurities.
  - Screen different surfactants and co-solvents for their impact on formoterol stability.
  - In some cases, the addition of a small amount of a weak acid has been shown to improve the stability of formoterol in solution formulations.[3]
- Storage Conditions:
  - Some solution-based formoterol pMDIs require refrigerated storage to limit degradation.[4]
     For suspension formulations, room temperature stability is often achievable with proper formulation design.[7][8]
  - Conduct comprehensive stability studies at various temperature and humidity conditions to determine the optimal storage recommendations.

# Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of formoterol fumarate dihydrate to consider during formulation?

A1: Key physical properties include its solubility, particle size, and solid-state characteristics. Formoterol fumarate dihydrate is a white to yellowish crystalline powder.[9] Its solubility varies



significantly in different solvents, which is a critical consideration for both suspension and solution pMDIs.

| Property                 | Value/Description                                                 | Reference |  |
|--------------------------|-------------------------------------------------------------------|-----------|--|
| Water Solubility         | Slightly soluble; $1.16 \pm 0.02$ mg/mL at $25  ^{\circ}\text{C}$ | [9][10]   |  |
| Methanol Solubility      | Soluble                                                           | [9][11]   |  |
| Ethanol Solubility       | Sparingly soluble                                                 | [9][10]   |  |
| Acetonitrile Solubility  | Practically insoluble                                             | [11]      |  |
| Diethyl Ether Solubility | Practically insoluble                                             | [9]       |  |
| Melting Point            | Approximately 138°C (with decomposition)                          | [9]       |  |

Q2: What is a typical target particle size for formoterol in a suspension pMDI?

A2: For effective delivery to the lungs, the mass median aerodynamic diameter (MMAD) of the aerosolized particles should ideally be between 1 and 5  $\mu$ m. For combination products, the MMAD of formoterol has been reported in the range of 3.15-3.52  $\mu$ m and even as low as 0.8  $\mu$ m in some formulations.[12][13] Achieving a fine particle fraction (FPF) in the desired range is crucial for therapeutic efficacy.[12]

Q3: What are the advantages and disadvantages of suspension vs. solution pMDI formulations for formoterol?

A3: The choice between a suspension and a solution formulation involves a trade-off between chemical stability and physical stability.



### Troubleshooting & Optimization

Check Availability & Pricing

| Formulation Type | Advantages                                                                                     | Disadvantages                                                                                                                                                                                            |
|------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suspension       | Generally better chemical stability for moisture-sensitive drugs like formoterol.[4]           | Prone to physical instability issues like sedimentation, creaming, and particle agglomeration, which can lead to poor dose uniformity.[4][6] Requires shaking before use. [1]                            |
| Solution         | Homogeneous formulation, leading to excellent dose uniformity without the need for shaking.[4] | Formoterol is more susceptible to chemical degradation in solution.[4] May require cosolvents (e.g., ethanol) which can affect the aerosolization properties.[3] Often requires refrigerated storage.[4] |

Q4: Which analytical methods are suitable for determining the content of formoterol in a pMDI formulation?

A4: Several analytical methods can be used for the quantification of formoterol in pMDI formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and robust methods.



| Method                          | Description                                                                                                                           | Linearity Range<br>(Formoterol)                           | Reference |
|---------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| UV<br>Spectrophotometry         | A simple and rapid method, often used for initial screening. Wavelengths around 214 nm, 216 nm, or 229 nm are typically used.[14][15] | 2-12 μg/mL                                                | [14]      |
| Derivative<br>Spectrophotometry | First-order derivative can be used to resolve formoterol from other components.                                                       | 2-12 μg/mL                                                | [14]      |
| RP-HPLC/UPLC                    | The most widely used method for assay and impurity profiling. A C18 column is commonly employed with UV detection.[14]                | 2-7 μg/mL (HPLC),<br>0.048–4.8 μg/mL (Ion-<br>pairing LC) | [14][17]  |

## **Experimental Protocols**

Protocol 1: Determination of Dose Content Uniformity

Objective: To assess the uniformity of the delivered dose from a formoterol suspension pMDI.

### Methodology:

- Prime the pMDI by shaking and actuating the recommended number of times.
- Shake the pMDI vigorously for 5 seconds.



- Immediately actuate a single dose into a suitable collection apparatus (e.g., a dose collection tube).
- Rinse the collection apparatus with a known volume of a suitable solvent (e.g., a mixture of methanol and water) to dissolve the collected drug.
- Analyze the resulting solution for formoterol content using a validated HPLC method.
- Repeat this procedure for multiple actuations throughout the canister's life (e.g., beginning, middle, and end).
- Calculate the amount of formoterol delivered per actuation and determine the mean, standard deviation, and relative standard deviation (RSD) to assess uniformity.

Protocol 2: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction

Objective: To determine the aerodynamic particle size distribution of the aerosolized formoterol.

### Methodology:

- Assemble a cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor) according to the manufacturer's instructions.
- Coat the collection surfaces of the impactor with a suitable solvent or coating to prevent particle bounce.
- Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3 L/min).
- Prime the pMDI and shake it for 5 seconds.
- Insert the pMDI mouthpiece into the induction port of the impactor.
- Actuate a single puff (or a specified number of puffs) into the impactor while the vacuum pump is running.
- Disassemble the impactor and rinse each stage and the filter with a known volume of solvent.



- Analyze the solutions from each stage for formoterol content using a validated HPLC method.
- Calculate the mass of formoterol deposited on each stage and determine the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF).

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the development of a low-dose formoterol suspension pMDI.





Click to download full resolution via product page

Caption: Inter-relationships of components in a formoterol suspension pMDI.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Variability in Delivered Dose from Pressurized Metered-Dose Inhaler Formulations Due to a Delay Between Shake and Fire PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chlorofluorocarbon to hydrofluoroalkane transition: the effect on pressurized metered dose inhaler suspension stability PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Metered Dose Inhaler Technology: Formulation Development PMC [pmc.ncbi.nlm.nih.gov]



- 4. pharmtech.com [pharmtech.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles [mdpi.com]
- 11. Formoterol fumarate | 43229-80-7 [chemicalbook.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Formulation of Low-Dose Formoterol Suspension pMDIs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616677#challenges-in-formulating-low-dose-formoterol-for-suspension-pmdis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com